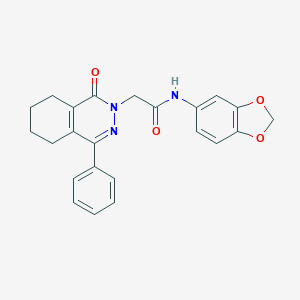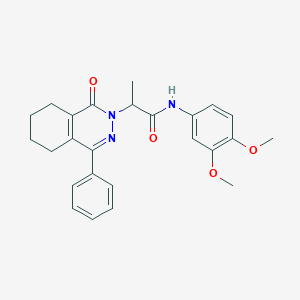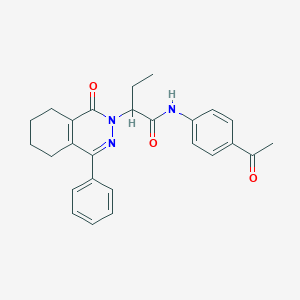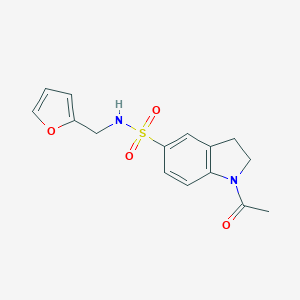
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as Cilastatin, is a potent inhibitor of renal dehydropeptidase. It is a white crystalline powder that is soluble in water and has a molecular weight of 358.8 g/mol. Cilastatin is commonly used in combination with Imipenem, a broad-spectrum antibiotic, to increase its effectiveness by preventing the breakdown of Imipenem in the kidneys.
Mécanisme D'action
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester works by inhibiting the activity of renal dehydropeptidase, an enzyme that is responsible for the breakdown of Imipenem in the kidneys. By inhibiting this enzyme, this compound increases the concentration of Imipenem in the bloodstream, allowing it to be more effective in killing bacteria.
Biochemical and physiological effects:
This compound has been shown to have minimal side effects when used in combination with Imipenem. It is rapidly absorbed in the bloodstream and is excreted primarily through the kidneys. This compound has also been shown to have a low potential for toxicity, making it a safe option for use in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, its potency may vary depending on the source and purity of the compound, which may lead to inconsistent results.
Orientations Futures
There are several potential future directions for research on 1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. One area of interest is the development of new formulations of this compound that may be more effective in the treatment of bacterial infections. Additionally, further studies are needed to explore the potential use of this compound in the treatment of cancer and other diseases. Finally, research is needed to better understand the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can be synthesized by the reaction of 5-methylisoxazole-3-carboxylic acid with 4-chlorobenzoyl chloride, followed by the reaction with pyrrolidine-3-carboxylic acid methyl ester. The final product is obtained after purification through crystallization.
Applications De Recherche Scientifique
1-(4-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been extensively studied for its potential applications in the field of medicine. It has been shown to be effective in the treatment of various bacterial infections, including urinary tract infections, pneumonia, and septicemia. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
Propriétés
Formule moléculaire |
C17H16ClN3O5 |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5/c1-10-6-14(20-26-10)19-15(22)9-25-17(24)11-7-16(23)21(8-11)13-4-2-12(18)3-5-13/h2-6,11H,7-9H2,1H3,(H,19,20,22) |
Clé InChI |
FRMZWWRLRCWNRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)






![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)